3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one
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Overview
Description
3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one typically involves the reaction of hydrazonoyl halides with dodecylamine and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine . The general synthetic route can be summarized as follows:
Formation of Hydrazonoyl Halide: The starting material, hydrazonoyl halide, is prepared by reacting an appropriate hydrazine derivative with a halogenating agent.
Reaction with Dodecylamine: The hydrazonoyl halide is then reacted with dodecylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final thiadiazole derivative.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties
Agriculture: These compounds are studied for their potential use as pesticides or herbicides
Materials Science: Thiadiazole derivatives are explored for their use in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler thiadiazole derivative with similar biological activities
1,2,4-Triazole: Another heterocyclic compound with a nitrogen-rich ring structure and diverse applications
Benzothiazole: A related compound with a sulfur and nitrogen-containing ring, known for its antimicrobial and anticancer properties
Uniqueness
3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one is unique due to its long alkyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes.
Properties
CAS No. |
648440-55-5 |
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Molecular Formula |
C16H26N4O2S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C16H26N4O2S2/c21-15-17-13(19-23-15)11-9-7-5-3-1-2-4-6-8-10-12-14-18-16(22)24-20-14/h1-12H2,(H,17,19,21)(H,18,20,22) |
InChI Key |
UYARUNQYZUBSKI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NSC(=O)N1)CCCCCC2=NSC(=O)N2 |
Origin of Product |
United States |
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